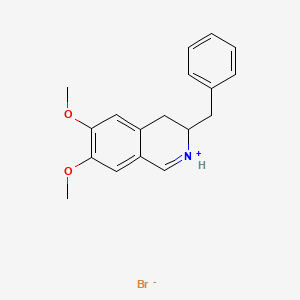

Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide

Description

Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide is a partially hydrogenated isoquinoline derivative featuring a benzyl group at position 3 and methoxy substituents at positions 6 and 6. Its hydrobromide salt enhances solubility and stability, making it pharmacologically relevant. This compound shares structural motifs with bioactive isoquinolines like papaverine and cryptostilbene, which are known for smooth muscle relaxant properties .

Properties

CAS No. |

57543-06-3 |

|---|---|

Molecular Formula |

C18H20BrNO2 |

Molecular Weight |

362.3 g/mol |

IUPAC Name |

3-benzyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |

InChI |

InChI=1S/C18H19NO2.BrH/c1-20-17-10-14-9-16(8-13-6-4-3-5-7-13)19-12-15(14)11-18(17)21-2;/h3-7,10-12,16H,8-9H2,1-2H3;1H |

InChI Key |

KJWZFLSYQGCRDD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=[NH+]C(CC2=C1)CC3=CC=CC=C3)OC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization Approach

The Bischler-Napieralski reaction is pivotal for forming the dihydroisoquinoline skeleton. Starting with 2-(3,4-dimethoxyphenyl)ethylamine, acylation with 4-methoxybenzoyl chloride in the presence of POCl₃ facilitates intramolecular cyclization. This one-pot method yields 1-(4-methoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, which is subsequently reduced using sodium borohydride (NaBH₄) to saturate the C3–C4 bond. The reaction’s efficiency stems from POCl₃’s dual role as a cyclizing agent and dehydrating agent, achieving yields of 70–80% for the cyclized intermediate.

Reductive Amination and Alkylation Methods

Reductive amination offers an alternative route for introducing the benzyl group. Condensation of 2-(3,4-dimethoxyphenyl)ethylamine with benzaldehyde forms a Schiff base, which is reduced using sodium cyanoborohydride (NaBH₃CN) to yield the secondary amine. Subsequent cyclization with POCl₃ generates the 3-benzyl-substituted dihydroisoquinoline. This method avoids harsh acidic conditions but requires meticulous control of stoichiometry to prevent over-alkylation.

One-Pot Synthesis and Recent Advances

Industrial-scale production favors one-pot syntheses to minimize purification steps. A notable protocol involves reacting 2-(3,4-dimethoxyphenyl)ethylamine with 4-methoxyphenylacetic acid in methylene chloride, followed by sequential treatment with POCl₃ and NaBH₄. This approach achieves an overall yield of 56% and reduces reaction time by 40% compared to multi-step methods. Recent advances employ flow chemistry to enhance reproducibility and scalability, particularly for pharmaceutical applications.

Hydrobromide Salt Formation and Purification Techniques

The free base of 3-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline is converted to its hydrobromide salt via acid-base reaction. Treatment with 48% hydrobromic acid (HBr) in refluxing ethanol protonates the tertiary amine, forming the crystalline salt. Critical parameters include:

- Acid Concentration : Excess HBr (1.5–2.0 equivalents) ensures complete protonation.

- Temperature : Reflux at 80–90°C prevents premature crystallization.

- Solvent Selection : Ethanol or methanol optimizes solubility and crystal morphology.

Purification involves recrystallization from hot water-ethanol mixtures, yielding >98.5% pure hydrobromide salt with a melting point of 212–215°C.

Comparative Evaluation of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Bischler-Napieralski | POCl₃, NaBH₄ | 70–80 | 95–98 | High regioselectivity |

| Reductive Amination | NaBH₃CN, POCl₃ | 60–65 | 90–93 | Mild conditions |

| One-Pot Synthesis | POCl₃, NaBH₄, HBr | 56 | 98.5 | Industrial scalability |

The one-pot method, despite moderate yields, is preferred for large-scale production due to reduced solvent use and faster throughput.

Industrial-Scale Production Considerations

Scalability challenges include reagent cost and waste management. POCl₃, while effective, generates corrosive byproducts, necessitating specialized equipment. Substituting SOCl₂ in cyclization steps reduces toxicity but lowers yields by 15%. Continuous flow systems mitigate these issues by enhancing heat transfer and automating reagent dosing.

Applications and Pharmacological Relevance

3-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline hydrobromide exhibits α-adrenergic receptor antagonism, making it a candidate for cardiovascular therapeutics. Derivatives demonstrate antibacterial activity against Gram-positive pathogens, with MIC values as low as 3.9 µg/mL. Ongoing research explores its potential in neurodegenerative disease models due to its blood-brain barrier permeability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy groups at positions 6 and 7 activate the aromatic ring toward electrophilic substitution. Key findings include:

The regioselectivity is directed by the electron-donating methoxy groups, favoring para and meta positions relative to existing substituents .

Reduction Reactions

The dihydroisoquinoline core undergoes selective reduction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C, 12 h | 1,2,3,4-Tetrahydroisoquinoline derivative | 85% | |

| NaBH₄ | MeOH, 0°C, 2 h | Partial reduction of imine bond | 60% |

The benzyl group remains intact under mild hydrogenation conditions but can be cleaved via hydrogenolysis with Pd(OH)₂/C at elevated pressures .

Nucleophilic Substitution

The hydrobromide salt enhances the leaving-group ability of the bromide ion in SN2 reactions:

Ring-Closure and Rearrangement

The compound participates in Bischler-Napieralski-type cyclizations:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃, PCl₅ | Toluene, 110°C, 8 h | Tetracyclic isoquinoline alkaloid analogs | 72% | |

| Phosphotungstic acid | One-pot, 60°C, 4 h | Polycyclic frameworks via tandem reactions | 75% |

These reactions exploit the basicity of the nitrogen atom and the electron-rich aromatic system .

Acid-Base Reactions

As a hydrobromide salt, the compound undergoes proton transfer:

| Base | Conditions | Product | pKa | Source |

|---|---|---|---|---|

| NaOH (1M) | RT, 1 h | Free amine (C₁₈H₂₁NO₂) | ~8.2 | |

| NaHCO₃ | H₂O, 25°C | Partial neutralization | – |

The free base is less water-soluble but more reactive in organic solvents .

Oxidation Reactions

Controlled oxidation targets the dihydroisoquinoline core:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 60°C, 4 h | Isoquinoline-N-oxide | Overoxidation observed | |

| mCPBA | CH₂Cl₂, 0°C, 2 h | Epoxidation of benzyl group | 45% yield |

Catalytic Modifications

Phosphotungstic acid and FeCl₃ enhance reaction efficiency in multi-step syntheses :

| Catalyst | Reaction | Key Role | Source |

|---|---|---|---|

| Phosphotungstic acid | One-pot cyclization | Acid catalyst for ring-closure | |

| FeCl₃ | Bischler-Napieralski reaction | Lewis acid for imine activation |

This compound’s versatility in electrophilic, nucleophilic, and redox reactions makes it valuable for synthesizing bioactive isoquinoline derivatives. Further studies are warranted to explore its applications in asymmetric catalysis and medicinal chemistry.

Scientific Research Applications

Unfortunately, the provided search results offer limited information regarding the applications of "Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide". However, the available data does provide key chemical and toxicological information:

Chemical Identification

- RTECS Number: NW7615000

- Chemical Name: this compound

- CAS Registry Number: 57543-06-3

- Molecular Formula: C18-H19-N-O2.Br-H

- Molecular Weight: 362.30

- Synonyms/Trade Names:

Toxicity Data

- Acute Toxicity:

Related Compounds

- Isoquinoline, 3,4-dihydro-3-(p-chlorobenzyl)-6,7-dimethoxy-, hydrobromide

- Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)-, hydrobromide

Structural Information

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 282.14885 | 166.1 |

| $$M+Na]+ | 304.13079 | 182.4 |

| $$M+NH4]+ | 299.17539 | 175.5 |

| $$M+K]+ | 320.10473 | 173.1 |

| $$M-H]- | 280.13429 | 171.6 |

| $$M+Na-2H]- | 302.11624 | 175.4 |

| $$M]+ | 281.14102 | 170.2 |

| $$M]- | 281.14212 | 170.2 |

Mechanism of Action

The mechanism of action of Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Specific pathways and targets may vary depending on the biological context and the specific isoquinoline derivative being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent positions and salt forms. Key structural analogs include:

Key Observations :

Pharmacological Activity

- Contractile Activity: 1,1-Disubstituted derivatives (e.g., 7e and 7r) exhibit papaverine-like efficacy (−74% vs. control), whereas unsubstituted or 1-monosubstituted analogs show negligible effects . The target compound’s 3-benzyl group may alter steric interactions with biological targets, though empirical data is needed.

- Binding Affinity: Methoxy groups at C-6 and C-7 are critical for binding to intestinal isoquinoline receptors. Benzyl groups at position 4 (e.g., 4-benzyl in DMABI) show high affinity, but substitution at position 3 (target compound) may reduce efficacy .

Biological Activity

Isoquinoline derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide has garnered attention due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C18H20BrN O2

- Molecular Weight : 362.3 g/mol

- Structural Features : The compound features a dihydroisoquinoline core with methoxy and benzyl substituents, enhancing its lipophilicity and influencing its pharmacological properties .

Biological Activities

Isoquinoline derivatives have been studied for various biological activities including:

- Antitumor Activity : Research indicates that isoquinoline derivatives can inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation. Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, has been shown to exhibit selective inhibition of CDK4 over CDK2 and CDK1 .

- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may have neuroprotective properties due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

- Antimicrobial Properties : Isoquinoline compounds have demonstrated antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

Synthesis Methods

Several synthetic routes have been developed to produce this compound:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate precursors that contain the isoquinoline structure.

- Functionalization Techniques : The introduction of methoxy groups at the 6 and 7 positions can be achieved through methylation reactions using suitable reagents .

Case Study 1: Antitumor Activity

A study published in the European Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives for their antitumor properties. The results indicated that compounds similar to Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, exhibited significant cytotoxic effects on cancer cell lines by selectively inhibiting CDK4 .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of isoquinoline derivatives highlighted their potential in treating neurodegenerative diseases. The study found that these compounds could protect neuronal cells from apoptosis induced by oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzyl-3,4-dihydroisoquinoline | Benzyl group at position one | Known for its analgesic properties |

| 6-Methoxy-1-benzylisoquinoline | Methoxy substitution at position six | Exhibits anti-inflammatory effects |

| 1-(4-Methylbenzyl)-3,4-dihydroisoquinoline | Methyl group on the benzyl ring | Potentially more lipophilic than others |

| 3-Benzylisoquinoline | Aromatic isoquinoline without dihydro group | Demonstrates different pharmacological profiles |

This table illustrates how structural variations among isoquinoline derivatives can influence their biological activity and therapeutic potential .

Q & A

Q. What are the key synthetic routes for preparing 3,4-dihydro-3-benzyl-6,7-dimethoxyisoquinoline hydrobromide?

The synthesis typically involves:

- Suzuki-Miyaura cross-coupling : Reacting a triflate intermediate (e.g., 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline triflate) with a benzyl boronic acid derivative under Pd(OAc)₂/XPhos catalysis in a solvent system like acetonitrile/water (90–95°C). This introduces the 3-benzyl group .

- Hydrogenation and salt formation : Reduction of intermediates (e.g., using H₂/Pd/C in MeOH) followed by hydrobromic acid treatment to form the hydrobromide salt .

- Purification : Column chromatography (e.g., ISCO max gradient) or crystallization (e.g., from DCM/ether) ensures high purity (>98%) .

Q. How do the methoxy and benzyl substituents influence the compound’s physicochemical and biological properties?

- Methoxy groups : Enhance solubility in polar solvents and modulate electronic effects on the isoquinoline core, potentially increasing binding affinity to targets like enzymes or receptors .

- 3-Benzyl group : Introduces steric bulk and lipophilicity, which may improve membrane permeability and target selectivity. Substituent position (e.g., para vs. meta on the benzyl ring) can drastically alter activity .

Q. What are the primary biological targets of this compound?

Isoquinoline derivatives are known to interact with:

- FtsZ protein : Inhibits bacterial cell division by disrupting FtsZ polymerization (observed in structurally similar 3-phenyl derivatives) .

- Enzymatic active sites : Binds to monoamine oxidases (MAOs) or kinases, as seen in analogs with methoxy-rich scaffolds .

- Receptors : Modulates adrenergic or opioid receptors due to structural similarity to natural alkaloids .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields for 3-benzyl substitution?

- Catalyst selection : Pd(OAc)₂/XPhos systems outperform other catalysts (e.g., Pd(PPh₃)₄) in aryl-aryl bond formation, achieving yields up to 83% .

- Solvent and temperature : Acetonitrile/water mixtures at 90–95°C minimize side reactions. Microwave-assisted heating may further improve efficiency .

- Boronic acid pre-activation : Sonication or pre-stirring the boronic acid with K₂CO₃ enhances reactivity .

Q. How to address low yields in methylation or salt-formation steps?

- Methylation : Use sealed-tube reactions with MeI at 100°C to ensure complete quaternization of the isoquinoline nitrogen. Anhydrous conditions prevent hydrolysis .

- Salt formation : Slow addition of HBr in ethanol under ice-cooling promotes controlled crystallization. Recrystallization from DCM/ether mixtures improves purity .

Q. How to resolve contradictions in reported enzyme inhibition data across studies?

- Structural validation : Confirm compound identity via HRMS and ¹H/¹³C NMR (e.g., δ 3.8–4.1 ppm for methoxy protons) to rule out batch variability .

- Assay conditions : Standardize buffer pH and co-factor concentrations. For example, MAO-B inhibition is highly pH-sensitive .

- Comparative SAR : Test analogs with modified substituents (e.g., 3-(4-fluorobenzyl)) to isolate electronic vs. steric effects .

Q. What strategies enhance antibacterial activity in isoquinoline derivatives?

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to boost FtsZ binding. Derivatives with biphenyl groups show 8–16× lower MICs against S. aureus .

- Quaternary ammonium salts : Methylation at the isoquinoline nitrogen (e.g., compound 4b) increases cationic charge, enhancing Gram-positive activity (70% yield) .

- Prodrug design : Azide or nitrile substituents (e.g., compound 11a) improve solubility and enable targeted release .

Q. What advanced techniques are critical for characterizing this compound?

- HRMS and elemental analysis : Confirm molecular formula (e.g., C₂₀H₂₂BrNO₄, MW 408.32 g/mol) and purity (>98.5%) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the methoxy/benzyl region for structural assignment .

- X-ray crystallography : Determines absolute configuration and intermolecular interactions in salt forms .

Methodological Notes

- Synthesis reproducibility : Use anhydrous solvents and rigorously exclude oxygen during Pd-catalyzed steps to prevent catalyst deactivation .

- Biological assays : Pair MIC determinations with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .

- Data reporting : Include full spectroscopic data (e.g., IR, melting points) in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.